molecular formula C6H4ClN3O3 B061469 6-Chloro-3-nitropicolinamide CAS No. 171178-21-5

6-Chloro-3-nitropicolinamide

Cat. No.: B061469
CAS No.: 171178-21-5
M. Wt: 201.57 g/mol
InChI Key: SZUHUTYSEVDKJJ-UHFFFAOYSA-N
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Description

6-Chloro-3-nitropicolinamide is a chemical compound with the molecular formula C6H4ClN3O3 It is a derivative of picolinamide, characterized by the presence of a chlorine atom at the 6th position and a nitro group at the 3rd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-nitropicolinamide typically involves the nitration of 6-chloropicolinamide. One common method includes the reaction of 6-chloropicolinamide with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3rd position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-nitropicolinamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Reduction: 6-Chloro-3-aminopicolinamide.

    Substitution: Various substituted picolinamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-3-nitropicolinamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to specific receptors or proteins. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 6-Chloro-3-nitropyridine-2-carboxamide.
  • 6-Chloro-3-aminopicolinamide.
  • 6-Chloro-3-nitropicolinonitrile.

Comparison: 6-Chloro-3-nitropicolinamide is unique due to the presence of both a chlorine atom and a nitro group on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in various synthetic and research applications.

Properties

IUPAC Name

6-chloro-3-nitropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O3/c7-4-2-1-3(10(12)13)5(9-4)6(8)11/h1-2H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUHUTYSEVDKJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441397
Record name 6-Chloro-3-nitropicolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171178-21-5
Record name 6-Chloro-3-nitropicolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 6-chloro-3-nitropicolinonitrile (1.00 g, 5.45 mmol) in 90% H2SO4 (15 mL) is warmed at 70° C. for 3.5 h, and then poured into ice-water. The mixture is extracted four times with EtOAc and the combined extracts worked up to give 6-chloro-3-nitropicolinamide (0.80 g, 73%). 1H NMR (DMSO) δ 8.55 (1H, d, J=8.5 Hz), 8.31, 8.04 (1H, 1H, 2 brs), 7.93 (1H, d, J=8.5 Hz).
Quantity
1 g
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15 mL
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ice water
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

6-chloro-2-cyano-3-nitropyridine (9.50 g, 51.76 mmol) is taken up in 150 mL of 90% H2SO4 solution. The reaction mixture is stirred for 4 h at 70° C., cooled and slowly added dropwise to ice water. The precipitate formed is filtered off, washed with water and dried. The aqueous filtrate is extracted 6× with DCM. The organic phases are combined, dried on Na2SO4, filtered off and concentrated by rotary evaporation. The residue is mixed with the precipitate, dried overnight at 50° C. in the drying cupboard and 6-chloro-3-nitro-pyridine-2-carboxylic acid amide (HPLC-MS: tRet.=0.43 min; MS (M+H)+=202) is obtained.
Quantity
9.5 g
Type
reactant
Reaction Step One
[Compound]
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ice water
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0 (± 1) mol
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reactant
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Quantity
150 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A mixture of 6-chloro-3-nitropicolinonitrile (12 g, 65.4 mmol) and SnCl2.H2O (59 g, 262 mmol) in ethanol (144 ml) was heated to 85° C. for 3 hours. The solution was concentrated under reduced pressure, water was added and a saturated aqueous solution of sodium bicarbonate was added until pH=8. The mixture was extracted with ethyl acetate several times. The combined organic layers were dried (Na2SO4), and concentrated under reduce pressure to afford 6-chloro-3-nitropicolinamide in quantitative yield.
Quantity
12 g
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reactant
Reaction Step One
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59 g
Type
reactant
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144 mL
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solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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